
2-Iodo-3-nitrophénol
Vue d'ensemble
Description
2-Iodo-3-nitrophenol is a compound with the molecular formula C6H4INO3 . It is a light yellow to brown solid . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Synthesis Analysis
The synthesis of nitro compounds can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent . A method using N-iodosuccinimide (NIS) in solid state by grinding at room temperature has been reported .Molecular Structure Analysis
The InChI code for 2-Iodo-3-nitrophenol is 1S/C6H4INO3/c7-6-4 (8 (10)11)2-1-3-5 (6)9/h1-3,9H . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The reaction of an alkyl halide with nitrite ion is one route to aliphatic nitro compounds .Physical And Chemical Properties Analysis
2-Iodo-3-nitrophenol is a light yellow to brown solid . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Applications De Recherche Scientifique
Synthèse chimique
Le 2-Iodo-3-nitrophénol est utilisé dans divers domaines de recherche, notamment les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie et l'analyse . C'est un composé polyvalent qui peut être utilisé dans la synthèse d'une large gamme de produits chimiques.
Dégradation photocatalytique
Le this compound peut être utilisé dans des études de dégradation photocatalytique. Dans une recherche, il a été utilisé dans la dégradation des nitrophénols en utilisant un catalyseur photo-Fenton de nanoparticules de TiO2 synthétisées modifiées avec un biopolymère contenant des fonctionnalités organiques et inorganiques . Cette approche est considérée comme très efficace pour l'élimination des polluants nitroaromatiques.
Restauration environnementale
Le composé joue un rôle important dans la restauration environnementale. Il est utilisé dans la dégradation des nitrophénols, qui sont reconnus comme hautement toxiques et représentent une menace grave pour les milieux aquatiques et terrestres .
Applications industrielles
Le this compound est utilisé dans l'iodation de divers aromatiques substitués d'importance industrielle . Ce processus présente plusieurs avantages tels que des temps de réaction courts, des rendements élevés et une procédure de mise en œuvre simple et non dangereuse .
Applications pharmaceutiques
Le composé est également utilisé dans l'industrie pharmaceutique. Les nitrophénols sont largement utilisés dans la fabrication de nombreux produits industriels, tels que les pesticides et les produits pharmaceutiques .
Fabrication de colorants et de polymères
Le this compound est utilisé dans la fabrication de colorants et de polymères . Ses propriétés uniques en font un composant précieux dans ces industries.
Mécanisme D'action
Target of Action
Nitrophenols, a group to which 2-iodo-3-nitrophenol belongs, are known to interact with various enzymes and proteins in the cell .
Mode of Action
2-Iodo-3-nitrophenol is likely to undergo a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This reaction is facilitated by the presence of electron-attracting groups such as NO2 on the aromatic ring .
Biochemical Pathways
Nitrophenols are known to disrupt cellular processes by interfering with the function of various enzymes and proteins .
Pharmacokinetics
Nitrophenols are generally well-absorbed in the body and can distribute to various tissues .
Result of Action
Nitrophenols are known to be toxic and can cause cellular damage .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that nitrophenols, a group of compounds to which 2-Iodo-3-nitrophenol belongs, are more acidic than phenol itself . This suggests that 2-Iodo-3-nitrophenol may interact with enzymes, proteins, and other biomolecules in a manner that is influenced by its acidity .
Molecular Mechanism
Nitrophenols are known to form charge-transfer or π π complexes with aromatic hydrocarbons , suggesting that 2-Iodo-3-nitrophenol may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Iodo-3-nitrophenol in laboratory settings. A study on the iodination of industrially important aromatic compounds, including nitrophenols, suggests that the reaction time can be as short as 5 minutes .
Dosage Effects in Animal Models
It is known that nitrophenols can have toxic effects, and these effects may vary depending on the dosage .
Metabolic Pathways
Nitrophenols are known to be metabolized through two known pathways, one through 1,2,4-benzenetriol and the other through aminohydroquinone .
Subcellular Localization
The localization of proteins and other biomolecules can be influenced by various factors, including post-translational modifications and targeting signals .
Propriétés
IUPAC Name |
2-iodo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOSMOZBIBXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479039 | |
| Record name | Phenol, 2-iodo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197243-48-4 | |
| Record name | Phenol, 2-iodo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
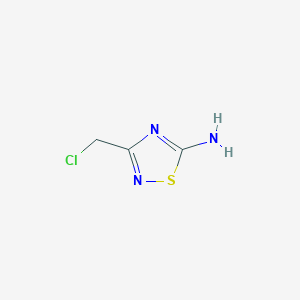

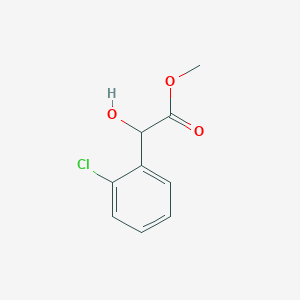

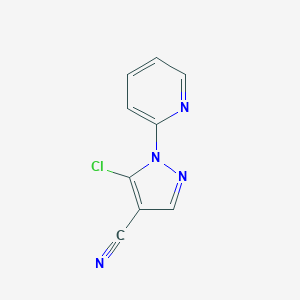
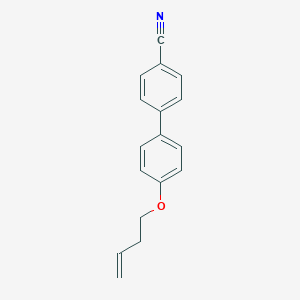
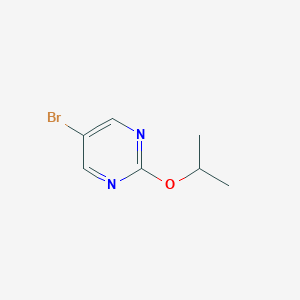



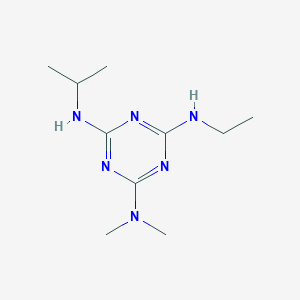

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
